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Technical Support Center: Fosfomycin
Susceptibility Testing
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals encountering

challenges with fosfomycin susceptibility testing, with a specific focus on the issue of "skipped

wells."

Frequently Asked Questions (FAQs)
Q1: What are "skipped wells" in the context of fosfomycin susceptibility testing?

A1: "Skipped wells" refers to a phenomenon observed primarily in broth microdilution (BMD)

antimicrobial susceptibility testing where there is no visible bacterial growth in one or more

wells at lower concentrations of an antibiotic, while growth is observed in wells with higher

concentrations.[1][2][3][4][5][6] This creates an inconsistent and difficult-to-interpret result for

the minimum inhibitory concentration (MIC). For example, you might see growth at 16 µg/mL,

no growth at 8 µg/mL and 4 µg/mL, and then growth again at 2 µg/mL.

Q2: Why is broth microdilution (BMD) not recommended for fosfomycin susceptibility testing by

regulatory bodies like CLSI?
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A2: The Clinical and Laboratory Standards Institute (CLSI) does not recommend BMD for

fosfomycin susceptibility testing due to issues with unsatisfactory precision, the occurrence of

"skipped wells," and trailing endpoints (faint growth over a range of dilutions that makes it

difficult to determine the true MIC).[1][2][3][4][5][7][8] These issues can lead to unreliable and

irreproducible MIC results.

Q3: What is the recommended reference method for fosfomycin susceptibility testing?

A3: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee

on Antimicrobial Susceptibility Testing (EUCAST) recommend agar dilution (AD) as the

reference, or "gold standard," method for determining fosfomycin MICs.[1][2][3][6][8] However,

this method is often considered laborious and less practical for many clinical laboratories.[1][2]

[3]

Q4: What is the role of glucose-6-phosphate (G6P) in fosfomycin susceptibility testing?

A4: Glucose-6-phosphate (G6P) is a crucial supplement in fosfomycin susceptibility testing

media. Fosfomycin enters the bacterial cell through two primary transport systems: the

glycerol-3-phosphate transporter (GlpT) and the hexose phosphate uptake transporter (UhpT).

The expression of the UhpT system is induced by G6P. Supplementing the testing medium with

G6P, typically at a concentration of 25 µg/mL, enhances the uptake of fosfomycin into the

bacterial cell, leading to more accurate and clinically relevant susceptibility results for many

organisms, particularly Enterobacterales.[2][7][9]

Q5: Can the concentration of G6P affect the test results?

A5: Yes, the concentration of G6P can significantly impact the MIC values. Standard protocols

from CLSI and EUCAST specify the use of 25 µg/mL G6P to ensure reproducibility.[9] Using

lower concentrations of G6P may fail to detect low-level fosfomycin resistance, while variations

in G6P concentration can lead to inconsistent results.[9] Conversely, for some organisms like

Stenotrophomonas maltophilia which lack the UhpT transporter, G6P can act as a fosfomycin

antagonist, leading to higher MICs.

Troubleshooting Guide for Skipped Wells
This guide provides a structured approach to troubleshooting the issue of skipped wells during

fosfomycin broth microdilution (BMD) susceptibility testing.
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Problem: I am observing skipped wells in my fosfomycin broth microdilution assay.

Step 1: Verify Inoculum Preparation and Density

Issue: An incorrect inoculum density is a primary cause of erroneous MIC results, including

skipped wells. Too low an inoculum may lead to sporadic growth, while too high an inoculum

can overwhelm the antibiotic.

Troubleshooting Actions:

Ensure you are preparing the inoculum from a fresh, pure culture (18-24 hours old) grown

on non-selective agar.

Use several morphologically similar colonies to create the initial suspension to avoid

selecting an atypical variant.[10]

Standardize the inoculum to a 0.5 McFarland turbidity standard. It is highly recommended

to use a photometric device for accuracy. If comparing visually, use a Wickerham card with

a white background and black lines.[10]

Use the adjusted inoculum suspension within 15 minutes of preparation, and no later than

60 minutes.[10]

Ensure the final inoculum concentration in the wells is approximately 5 x 10^5 CFU/mL.

Step 2: Review Media and Supplement Preparation

Issue: Improper preparation of the Mueller-Hinton Broth (MHB) or incorrect concentration of

Glucose-6-Phosphate (G6P) can affect fosfomycin activity.

Troubleshooting Actions:

Confirm that the MHB is prepared according to the manufacturer's instructions and that the

pH is within the recommended range.

Verify the final concentration of G6P in the wells is 25 µg/mL. An almost maximal

enhancement of fosfomycin activity is observed at this concentration.[2]
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Ensure the G6P stock solution is properly stored and has not expired.

Step 3: Check Plate Inoculation and Incubation

Issue: Inconsistent inoculation volumes or improper incubation conditions can contribute to

variability in growth.

Troubleshooting Actions:

Use a calibrated multichannel pipette to inoculate the microdilution plates to ensure a

consistent volume is added to each well.

Avoid splashing between wells during inoculation.

To prevent evaporation during incubation, which can alter antibiotic concentrations, seal

the plates with adhesive seals or place them in a plastic bag.

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

Step 4: Reading and Interpreting Results with Skipped Wells

Issue: When skipped wells occur despite following the correct procedure, interpreting the

MIC can be challenging.

Troubleshooting Actions:

Acknowledge the unreliability: The presence of skipped wells indicates a potential issue

with the test for that particular isolate, and the result should be considered with caution.

Repeat the test: The most reliable approach is to repeat the assay, paying close attention

to the details in Steps 1-3.

Consider the reference method: If skipped wells persist with BMD, consider performing

fosfomycin susceptibility testing using the reference agar dilution method for a more

reliable result.

Reading the MIC: If a repeat is not feasible, some general guidance for reading plates with

inconsistencies is to read the MIC as the lowest concentration with no growth, but this
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should be noted as an unreliable result. For fosfomycin, given its known issues with BMD,

it is best to re-test.

Data on Skipped Wells and Other Scientific Errors
The following table summarizes the frequency of skipped wells and other scientific errors

observed in a study of 160 clinical Klebsiella pneumoniae isolates when tested with both broth

microdilution (BMD) and the reference agar dilution (AD) method.

Error Type Testing Method
Frequency of
Occurrence

Notes

No-growth wells

(Skipped Wells)

Broth Microdilution

(BMD)

Up to 10.9% of wells

at a given

concentration below

the MIC[1][2][4]

Most frequent

scientific error

observed in BMD.[1]

Growth above

measured MIC

Broth Microdilution

(BMD)

Up to 3.3% of wells[1]

[2]

Growth was observed

within three dilutions

of the measured MIC.

[1][2]

Single colonies at the

MIC
Agar Dilution (AD)

Up to 8.3% of the

time[1][2]

A form of scientific

error in the reference

method.

Single colonies

beyond the MIC
Agar Dilution (AD)

Up to 2.5% of the

time[1][2]

Growth at

concentrations above

the determined MIC.

Experimental Protocols
While broth microdilution is not recommended for fosfomycin, the following are generalized,

detailed methodologies for both agar and broth dilution based on CLSI principles for

researchers who may still need to perform these assays.

Agar Dilution Method for Fosfomycin (Reference
Method)
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This method is based on the principles outlined in CLSI documents M07 and M100.

Preparation of Fosfomycin Stock Solution:

Prepare a stock solution of fosfomycin at a concentration of 1280 µg/mL or 10 times the

highest concentration to be tested.

Use an appropriate solvent as recommended by CLSI guidelines.

Perform serial dilutions of the stock solution to create the desired range of concentrations.

Preparation of Agar Plates:

Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.

After autoclaving and cooling to 45-50°C in a water bath, add Glucose-6-Phosphate (G6P)

to a final concentration of 25 µg/mL.

For each fosfomycin concentration, add 1 part of the diluted antibiotic solution to 9 parts of

molten agar (e.g., 2 mL of antibiotic solution to 18 mL of agar) to achieve the final desired

concentration.

Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow them to solidify.

Prepare a growth control plate containing MHA with G6P but no antibiotic.

Inoculum Preparation:

From a pure culture grown overnight on a non-selective agar plate, pick 3-5 colonies and

suspend them in sterile saline.

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately

1-2 x 10^8 CFU/mL).

Dilute this suspension 1:10 in sterile saline to obtain a concentration of approximately 1-2

x 10^7 CFU/mL.

Inoculation and Incubation:
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Using an inoculum-replicating device, spot-inoculate approximately 1-2 µL of the diluted

bacterial suspension onto the surface of each agar plate, including the growth control

plate. This delivers a final inoculum of approximately 10^4 CFU per spot.

Allow the inoculum spots to dry completely before inverting the plates.

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

Reading the MIC:

The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth. A

faint haze or a single colony should be disregarded.

Broth Microdilution Method for Fosfomycin
This method is provided for informational purposes, noting the CLSI recommendation against

its use for fosfomycin.

Preparation of Fosfomycin Dilutions:

In a 96-well microtiter plate, prepare serial twofold dilutions of fosfomycin in cation-

adjusted Mueller-Hinton Broth (CAMHB) supplemented with G6P to a final concentration

of 25 µg/mL. The final volume in each well should be 100 µL.

Include a growth control well with CAMHB and G6P but no antibiotic, and a sterility control

well with uninoculated medium.

Inoculum Preparation:

Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard in

sterile saline or broth.

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5

CFU/mL in the microtiter plate wells.

Inoculation and Incubation:
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Add the appropriate volume of the diluted inoculum to each well of the microtiter plate to

achieve the final concentration.

Seal the plate to prevent evaporation.

Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Reading the MIC:

The MIC is the lowest concentration of fosfomycin at which there is no visible growth (no

turbidity) in the well. If skipped wells are present, the result is considered unreliable and

the test should be repeated.
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Caption: Fosfomycin uptake is mediated by GlpT and the G6P-inducible UhpT transporter.
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Skipped Wells Observed
in BMD Assay

Step 1: Verify Inoculum
- Fresh, pure culture?

- 0.5 McFarland standard?
- Correct final density?

Step 2: Review Media Prep
- Correct MHB used?
- G6P at 25 µg/mL?

Step 3: Check Procedure
- Consistent inoculation volume?

- Proper incubation?

Were any issues
identified and corrected?

Repeat BMD Assay

Yes

Skipped wells persist?

No

Perform Agar Dilution (AD)
Reference Method
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Report MIC as unreliable
and note skipped wells

No (AD not feasible)

Reliable MIC Obtained
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Caption: A logical workflow for troubleshooting skipped wells in fosfomycin susceptibility testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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